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Compound of Interest

Compound Name: 2-tert-butyl-1H-indol-5-amine

Cat. No.: B3021699 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-tert-butyl-1H-indol-5-
amine

Introduction
2-tert-butyl-1H-indol-5-amine is a substituted indole derivative of significant interest in

medicinal chemistry and drug development. The indole scaffold is a privileged structure,

forming the core of numerous biologically active compounds. The specific substitution pattern

of a bulky tert-butyl group at the C2 position and an amino group at the C5 position imparts

unique electronic and steric properties to the molecule, making its unambiguous structural

confirmation paramount. This guide provides a comprehensive overview of the expected

spectroscopic data for this compound and outlines the methodologies for their acquisition and

interpretation, grounded in the principles of structural organic chemistry.

Molecular Structure and Spectroscopic Implications
The structural features of 2-tert-butyl-1H-indol-5-amine dictate its spectroscopic signature.

The tert-butyl group at C2 sterically hinders the pyrrole ring and influences the electronic

environment of the C3 proton. The electron-donating amino group at C5 significantly impacts

the electron density of the benzene ring, causing predictable upfield shifts in the ¹H and ¹³C

NMR spectra of nearby nuclei, particularly C4, C6, and the protons attached to them.
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Molecular Structure of 2-tert-butyl-1H-indol-5-amine

Click to download full resolution via product page

Caption: Molecular structure of 2-tert-butyl-1H-indol-5-amine.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating

the structure of organic molecules. The predicted ¹H NMR spectrum of 2-tert-butyl-1H-indol-5-
amine in a common solvent like DMSO-d₆ would exhibit distinct signals for each unique proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H1 (N-H, indole) ~10.5 Broad Singlet -

The chemical

shift is highly

dependent on

solvent and

concentration.

H4 ~6.85 Doublet d, J ≈ 2.0

Appears as a

doublet due to

ortho-coupling

with H6. The

electron-donating

NH₂ group at C5

shields this

proton, shifting it

upfield.

H6 ~6.55
Doublet of

Doublets
dd, J ≈ 8.5, 2.0

Coupled to H7

(ortho) and H4

(meta).

Significantly

shielded by the

adjacent NH₂

group.

H7 ~7.05 Doublet d, J ≈ 8.5
Coupled to H6

(ortho).

H3 ~6.00 Singlet s

This proton is

adjacent to the

bulky tert-butyl

group and shows

no vicinal

coupling.

NH₂ (amine) ~4.50 Broad Singlet - The chemical

shift can vary
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with

concentration

and temperature

due to hydrogen

bonding.

-C(CH₃)₃ ~1.30 Singlet s

A characteristic

strong singlet

integrating to 9

protons.

Experimental Protocol for ¹H NMR Data Acquisition
Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-tert-butyl-1H-indol-5-amine.

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of

DMSO-d₆ is often advantageous for indole derivatives as it can help in observing the N-H

protons which might otherwise exchange too rapidly in protic solvents like methanol-d₄.[1]

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean 5 mm NMR tube to remove any particulate matter.[1]

Data Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Acquire standard 1D proton, COSY, and NOESY spectra to confirm through-bond and

through-space correlations, respectively.
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¹H NMR Workflow

Sample Preparation
(5-10 mg in 0.6 mL DMSO-d6)

Data Acquisition
(>400 MHz Spectrometer)

1D ¹H Spectrum
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Data Processing & Analysis

Structure Confirmation
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Caption: Workflow for ¹H NMR analysis.
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¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the

lower natural abundance of ¹³C, it is a less sensitive technique than ¹H NMR but is equally

crucial for structural confirmation.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Assignment

Predicted Chemical Shift
(δ, ppm)

Notes

C2 ~145.0

Substituted with a tert-butyl

group, this carbon is

significantly deshielded.

C7a ~136.0 Bridgehead carbon.

C5 ~140.0

Directly attached to the

electron-donating amino

group, leading to a downfield

shift.

C3a ~129.0 Bridgehead carbon.

C4 ~112.0
Shielded by the ortho-amino

group.

C6 ~110.0
Shielded by the para-amino

group.

C7 ~111.0

C3 ~100.0
Significantly shielded carbon in

the pyrrole ring.

-C(CH₃)₃ ~32.0
Quaternary carbon of the tert-

butyl group.

-C(CH₃)₃ ~30.0
Methyl carbons of the tert-butyl

group.

Experimental Protocol for ¹³C NMR Data Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical acquisition times are longer than for ¹H NMR due to the lower sensitivity of the ¹³C

nucleus.

Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.

Acquire 2D HSQC and HMBC spectra to establish one-bond and multiple-bond

correlations between protons and carbons, respectively.

Caption: Predicted long-range ¹H-¹³C correlations (HMBC).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data
Molecular Formula: C₁₂H₁₆N₂

Monoisotopic Mass: 188.1313 g/mol

Ionization Mode: Electrospray Ionization (ESI), positive mode, is recommended.

Expected Molecular Ion: [M+H]⁺ = 189.1386 m/z[2]

Predicted Fragmentation Pattern
The fragmentation of indole alkaloids is complex but often involves characteristic losses.[3][4]

For 2-tert-butyl-1H-indol-5-amine, key fragmentations under collision-induced dissociation

(CID) are expected to include:

Loss of a methyl group (-CH₃): From the tert-butyl group, leading to a fragment at m/z 173.
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Loss of isobutylene: A retro-Diels-Alder type fragmentation of the tert-butyl group could lead

to a fragment at m/z 132.

Cleavage of the pyrrole ring: This can lead to a variety of smaller fragments.

Experimental Protocol for ESI-MS Analysis
Sample Preparation:

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

A small amount of formic acid (0.1%) can be added to promote protonation for positive ion

mode analysis.

Data Acquisition:

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern, which

serves as a fingerprint for the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration Type

3400 - 3200 N-H (Indole & Amine) Stretching

3100 - 3000 C-H (Aromatic) Stretching

2960 - 2850 C-H (Aliphatic, t-Bu) Stretching

1620 - 1580 N-H (Amine) Bending (Scissoring)[5]

1600 - 1450 C=C (Aromatic) Stretching

850 - 800 C-H (Aromatic) Out-of-plane Bending

Experimental Protocol for IR Spectroscopy
Sample Preparation:

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample

with dry potassium bromide and press it into a transparent disk.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which

requires minimal sample preparation.

Data Acquisition:

Record the spectrum over the range of 4000 to 400 cm⁻¹.

Identify the characteristic absorption bands and correlate them with the functional groups

present in the molecule.

Summary and Integrated Spectroscopic Analysis
The structural elucidation of 2-tert-butyl-1H-indol-5-amine requires a cohesive interpretation

of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-

proton framework, MS confirms the molecular weight and provides fragmentation clues, and IR

spectroscopy verifies the presence of key functional groups. The combination of these

techniques, guided by the protocols and predictive data outlined in this guide, allows for the

confident and unambiguous characterization of this important indole derivative, ensuring its

identity and purity for applications in research and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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